molecular formula C18H25F3N2O3 B15001033 Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-3,3,3-trifluoro-2-[(3-methyl-1-oxobutyl)amino]-, ethyl ester

Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-3,3,3-trifluoro-2-[(3-methyl-1-oxobutyl)amino]-, ethyl ester

Cat. No.: B15001033
M. Wt: 374.4 g/mol
InChI Key: SGMPBCFQPFNLES-UHFFFAOYSA-N
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Description

ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, an ethyl ester, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE typically involves multiple steps. One common approach is the reaction of 3,4-dimethylaniline with ethyl 3,3,3-trifluoro-2-(3-methylbutanamido)propanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism by which ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the phenyl ring and amide groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-AMINO-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE: This compound has a similar phenyl ring but includes a thiophene moiety instead of the trifluoromethyl group.

    ETHYL 5-(3,4-DIMETHYLPHENYL)-2-THIOPHENECARBOXYLATE: Another similar compound with a thiophene ring and different substitution patterns.

Uniqueness

ETHYL 2-[(3,4-DIMETHYLPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C18H25F3N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-(3,4-dimethylanilino)-3,3,3-trifluoro-2-(3-methylbutanoylamino)propanoate

InChI

InChI=1S/C18H25F3N2O3/c1-6-26-16(25)17(18(19,20)21,23-15(24)9-11(2)3)22-14-8-7-12(4)13(5)10-14/h7-8,10-11,22H,6,9H2,1-5H3,(H,23,24)

InChI Key

SGMPBCFQPFNLES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)C)C)NC(=O)CC(C)C

Origin of Product

United States

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